furan-3-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
CAS No.: 1448124-57-9
VCID: VC4402795
Molecular Formula: C18H19NO4S
Molecular Weight: 345.41
* For research use only. Not for human or veterinary use.
![furan-3-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone - 1448124-57-9](/images/structure/VC4402795.png)
Description |
Synthesis and Potential Synthetic RoutesThe synthesis of complex organic compounds like furan-3-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone typically involves multi-step reactions. These may include:
Given the lack of specific synthesis details for this compound, general methods for similar compounds involve careful selection of reagents and conditions to ensure stereoselectivity and efficiency. Potential Biological ActivitiesCompounds with azabicyclo frameworks and sulfonyl groups often exhibit a range of biological activities, including:
|
||||||
---|---|---|---|---|---|---|---|
CAS No. | 1448124-57-9 | ||||||
Product Name | furan-3-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone | ||||||
Molecular Formula | C18H19NO4S | ||||||
Molecular Weight | 345.41 | ||||||
IUPAC Name | [3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(furan-3-yl)methanone | ||||||
Standard InChI | InChI=1S/C18H19NO4S/c20-18(13-8-9-23-12-13)19-14-6-7-15(19)11-17(10-14)24(21,22)16-4-2-1-3-5-16/h1-5,8-9,12,14-15,17H,6-7,10-11H2 | ||||||
Standard InChIKey | ZGXGZDUXSKZUGI-UHFFFAOYSA-N | ||||||
SMILES | C1CC2CC(CC1N2C(=O)C3=COC=C3)S(=O)(=O)C4=CC=CC=C4 | ||||||
Solubility | soluble | ||||||
PubChem Compound | 71808979 | ||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume